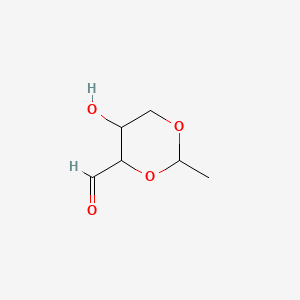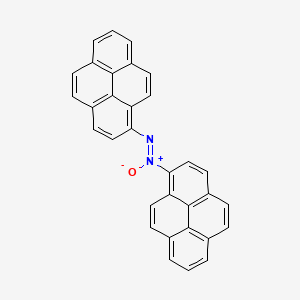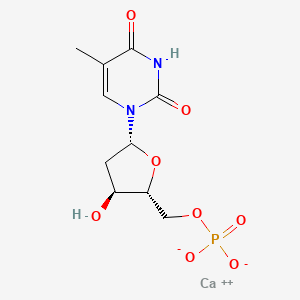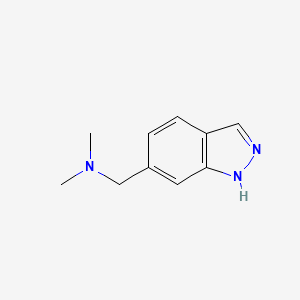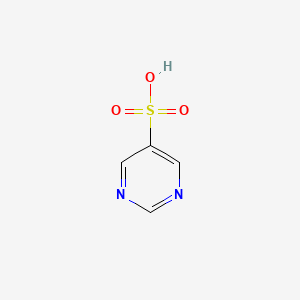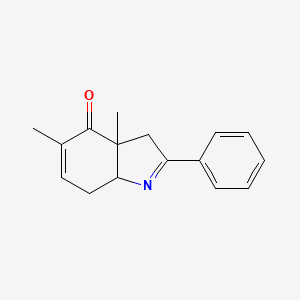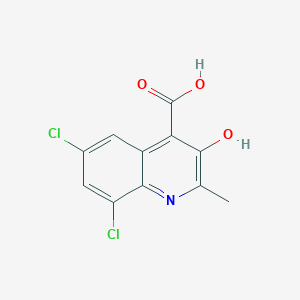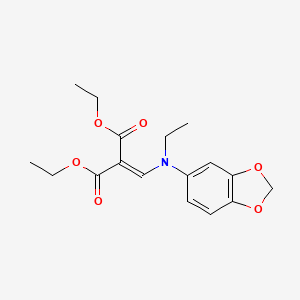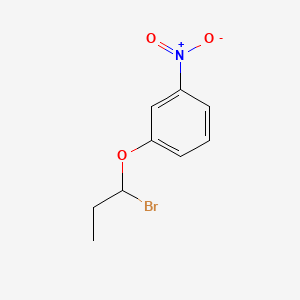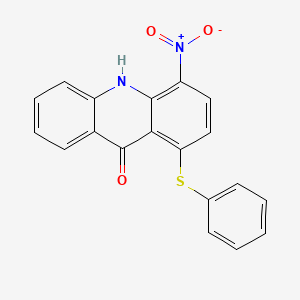
1,1'(Dodecane-1,12-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’(Dodecane-1,12-diyl)dibenzene is an organic compound with the molecular formula C24H34. It consists of a dodecane chain (a 12-carbon alkane) with benzene rings attached at both ends. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’(Dodecane-1,12-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the alkylation of benzene with a dodecane derivative. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 1,1’(Dodecane-1,12-diyl)dibenzene may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’(Dodecane-1,12-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene rings to cyclohexane rings.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of dodecanedioic acid or benzophenone derivatives.
Reduction: Formation of dodecane-1,12-diylcyclohexane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’(Dodecane-1,12-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a model compound in studying alkylation and substitution reactions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic and hydrophilic properties.
Wirkmechanismus
The mechanism of action of 1,1’(Dodecane-1,12-diyl)dibenzene involves its interaction with molecular targets through hydrophobic and π-π interactions. These interactions can influence the compound’s behavior in various environments, such as biological membranes or catalytic systems. The pathways involved may include the modulation of membrane fluidity or the stabilization of transition states in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’(Hexane-1,6-diyl)dibenzene: A shorter alkyl chain variant with similar chemical properties but different physical characteristics.
1,1’(Octane-1,8-diyl)dibenzene: An intermediate chain length compound with properties between those of hexane and dodecane derivatives.
Uniqueness
1,1’(Dodecane-1,12-diyl)dibenzene is unique due to its longer alkyl chain, which imparts distinct physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring stability at elevated temperatures .
Eigenschaften
CAS-Nummer |
5368-74-1 |
|---|---|
Molekularformel |
C24H34 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
12-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24/h9-10,13-16,19-22H,1-8,11-12,17-18H2 |
InChI-Schlüssel |
HPRCVSQCDUCIIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



